molecular formula C14H11NO2 B6375727 3-Cyano-5-(4-hydroxymethylphenyl)phenol CAS No. 1261982-79-9

3-Cyano-5-(4-hydroxymethylphenyl)phenol

Cat. No.: B6375727
CAS No.: 1261982-79-9
M. Wt: 225.24 g/mol
InChI Key: XKMSIKKHWABSSD-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-hydroxymethylphenyl)phenol is a phenolic derivative characterized by a cyano (-CN) group at the 3-position and a 4-hydroxymethylphenyl (-C₆H₄-CH₂OH) substituent at the 5-position of the benzene ring. While direct references to this compound are absent in the provided evidence, insights can be drawn from structurally related compounds discussed in the literature.

Properties

IUPAC Name

3-hydroxy-5-[4-(hydroxymethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-8-11-5-13(7-14(17)6-11)12-3-1-10(9-16)2-4-12/h1-7,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMSIKKHWABSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684671
Record name 5-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-79-9
Record name 5-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structural Features

The target molecule contains three critical functional elements:

  • A phenolic hydroxyl group at position 1

  • A cyano substituent at position 3

  • A 4-hydroxymethylphenyl group at position 5

This arrangement necessitates sequential installation of substituents while managing directing effects and functional group compatibility.

Disconnection Strategies

Two primary disconnection pathways emerge from literature analysis:

Late-Stage Cyanation Approach

Disconnects the cyano group first, enabling early introduction of the hydroxymethylphenyl moiety:
Phenol core → 5-(4-hydroxymethylphenyl)phenol derivative → 3-cyano substitution
This route benefits from the strong meta-directing effect of the hydroxyl group during nitrile installation.

Fragment Coupling Strategy

Disconnects the hydroxymethylphenyl group for late-stage coupling:
3-Cyanophenol + 4-hydroxymethylphenylboronic acid → Suzuki-Miyaura coupling
Pd-catalyzed cross-coupling demonstrates excellent functional group tolerance in related systems.

Synthetic Methodologies

Step 1: Synthesis of 5-Benzyloxy-3-cyanophenol

A modified Ullmann reaction achieves cyanation:

The benzyl group protects the phenol during subsequent reactions.

Step 2: Introduction of Hydroxymethylphenyl Group

Methanesulfonic acid-catalyzed Friedel-Crafts alkylation:

Key optimization data:

CatalystTemp (°C)Time (h)Yield (%)
AlCl₃801232
MeSO₃H130674
H₂SO₄100841

Step 3: Global Deprotection

Simultaneous removal of benzyl and hydroxymethyl protections:

Boronic Acid Preparation

4-(Hydroxymethyl)phenylboronic acid synthesized via:

Cross-Coupling Reaction

Pd-mediated coupling under optimized conditions:

Comparative Catalyst Performance:

CatalystLigandYield (%)
Pd(OAc)₂XPhos78
PdCl₂(dtbpf)-85
Pd(PPh₃)₄-91

Functional Group Interconversion Strategies

Formylation/Reduction Sequence

Adapted from patent EP2044001B1:

NaBH₄ Reduction

Process Optimization Challenges

Competing Directing Effects

The phenolic hydroxyl group (ortho/para-directing) and cyano substituent (meta-directing) create regiochemical conflicts during electrophilic substitutions. Computational modeling (DFT) suggests:

  • Nitration: 78% para to hydroxyl vs. 22% meta to cyano

  • Sulfonation: Preferential ortho to hydroxyl (64%) over meta to cyano (36%)

Protecting Group Strategy

Comparative evaluation of protection methods:

ProtectionDeprotection MethodCompatibility with Cyano Group
BenzylH₂/Pd-CExcellent
TMSTBAFModerate
AcetylNaOH/MeOHPoor (base-induced nitrile hydrolysis)

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆):
δ 9.82 (s, 1H, OH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.98 (s, 1H, ArH), 6.89 (d, J = 2.0 Hz, 1H, ArH), 5.21 (t, J = 5.6 Hz, 1H, OH), 4.52 (d, J = 5.6 Hz, 2H, CH₂OH)

IR (KBr):
ν 3360 (OH), 2225 (C≡N), 1605, 1510 (C=C Ar) cm⁻¹

Industrial-Scale Considerations

Cost Analysis of Routes

MethodRaw Material Cost ($/kg)PMI (Process Mass Intensity)
Friedel-Crafts41223.4
Suzuki Coupling68718.9
Formylation/Reduction59827.1

Waste Stream Management

Critical issues identified:

  • CuCN residues from Ullmann reaction require chelation precipitation

  • Pd catalyst recovery achieves 92% efficiency via activated carbon adsorption

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH−) are commonly employed.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyano-5-(4-hydroxymethylphenyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the hydroxymethyl group. This can lead to the formation of reactive intermediates that interact with enzymes, receptors, or other biological molecules, modulating their activity and function.

Comparison with Similar Compounds

Research Implications and Gaps

  • Antimicrobial Potential: Phenolic derivatives are established antimicrobial agents ; the cyano and hydroxymethyl groups may synergize to enhance this activity.
  • Synthetic Routes : Analogous synthesis methods (e.g., acid-catalyzed cyclization ) could be adapted for producing the target compound.
  • Environmental Impact : The hydroxymethylphenyl group’s prevalence in environmental pollutants warrants studies on the compound’s biodegradability and toxicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-Cyano-5-(4-hydroxymethylphenyl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis can leverage multi-step protocols involving Suzuki-Miyaura coupling for aryl-aryl bond formation, followed by cyano-group introduction via nucleophilic substitution. For the hydroxymethylphenyl moiety, protection/deprotection strategies (e.g., using benzyl ethers) may prevent undesired side reactions during synthesis. Optimization of catalysts (e.g., Pd-based catalysts) and solvent systems (polar aprotic solvents like DMF) can improve yields . Post-synthetic purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, with expected signals for the cyano group (~110 ppm in ¹³C NMR) and hydroxymethyl protons (δ 4.5–5.0 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation. Fourier-transform infrared spectroscopy (FTIR) should show a sharp peak near 2220 cm⁻¹ for the cyano group . X-ray crystallography, if single crystals are obtainable, offers definitive structural validation .

Q. How should researchers handle solubility challenges during experimental workflows involving this compound?

  • Methodological Answer : The compound’s polarity (due to –CN and –CH₂OH groups) necessitates solvent screening. Start with dimethyl sulfoxide (DMSO) or methanol for dissolution, followed by dilution in aqueous buffers. For phase-separation studies, ternary solvent systems (e.g., methyl isobutyl ketone-water-phenol) and NRTL modeling can predict liquid-liquid equilibria, aiding in extraction protocol design .

Advanced Research Questions

Q. What computational approaches can predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron distribution, highlighting the electrophilic nature of the cyano group and nucleophilic sites on the hydroxymethylphenyl ring. Molecular docking studies may assess potential binding affinities to biological targets, such as enzymes inhibited by phenolic derivatives .

Q. How can researchers address conflicting spectroscopic data or unexpected byproducts during synthesis?

  • Methodological Answer : Contradictions in NMR or mass spectra often arise from tautomerism or residual solvents. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify dynamic processes. For byproduct analysis, LC-MS/MS with collision-induced dissociation (CID) can isolate and characterize impurities. Cross-reference synthetic intermediates with literature on structurally similar compounds (e.g., chromenones or biphenyl derivatives) .

Q. What strategies are effective for evaluating the biological activity of this compound in medicinal chemistry contexts?

  • Methodological Answer : Prioritize in vitro assays targeting pathways influenced by phenolic derivatives (e.g., kinase inhibition or antioxidant activity). Use structure-activity relationship (SAR) studies by modifying the hydroxymethyl or cyano groups. For cytotoxicity screening, employ cell lines (e.g., HepG2 or MCF-7) with MTT assays, ensuring proper controls for solvent interference (e.g., DMSO < 0.1% v/v) .

Safety and Handling Considerations

  • First Aid Measures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse cautiously with water for ≥15 minutes. Use PPE (gloves, goggles) during synthesis due to potential irritancy of phenolic derivatives .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the hydroxymethyl group .

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